Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc
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Overview
Description
The compound “Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc” is a complex oligosaccharide. It consists of multiple mannose (Man) units linked together in a specific sequence with an N-acetylglucosamine (GlcNAc) unit at the end. This structure is significant in various biological processes, including cell-cell communication and protein folding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc” involves multiple steps of glycosylation reactions. Each mannose unit is added sequentially using specific glycosyl donors and acceptors under controlled conditions. Protecting groups are often used to ensure the correct linkage formation.
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis. Enzymes such as glycosyltransferases are used to catalyze the addition of mannose units to the growing oligosaccharide chain. This method is preferred for its specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the mannose units.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like acyl chlorides and alkyl halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model for studying glycosylation reactions and carbohydrate chemistry. It helps in understanding the mechanisms of these reactions and developing new synthetic methods.
Biology
In biology, “Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc” plays a crucial role in cell signaling and recognition processes. It is involved in the formation of glycoproteins and glycolipids, which are essential for various cellular functions.
Medicine
In medicine, this compound is studied for its potential therapeutic applications. It is being explored as a target for drug development, particularly in the treatment of diseases related to glycosylation disorders.
Industry
In the industrial sector, this oligosaccharide is used in the production of biopharmaceuticals. It is also utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The compound exerts its effects through interactions with specific receptors and enzymes. The mannose units can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including signal transduction and immune responses.
Comparison with Similar Compounds
Similar Compounds
Man|A(1-2)Man|A(1-3)Man|A(1-4)GlcNAc: A simpler oligosaccharide with fewer mannose units.
Man|A(1-6)Man|A(1-6)Man|A(1-4)GlcNAc: Another oligosaccharide with a different linkage pattern.
Uniqueness
The uniqueness of “Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc” lies in its complex structure and specific linkage pattern. This complexity allows it to participate in a wider range of biological processes and interactions compared to simpler oligosaccharides.
Properties
IUPAC Name |
N-[(2R,3R,4S,5R)-4-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5,6-trihydroxy-1-oxohexan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65NO31/c1-9(45)39-10(2-40)17(47)31(11(46)3-41)68-37-30(60)32(69-38-33(26(56)20(50)14(6-44)65-38)70-36-29(59)24(54)19(49)13(5-43)64-36)22(52)16(67-37)8-62-35-28(58)25(55)21(51)15(66-35)7-61-34-27(57)23(53)18(48)12(4-42)63-34/h2,10-38,41-44,46-60H,3-8H2,1H3,(H,39,45)/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,32-,33-,34-,35-,36+,37-,38+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCOBOGNJMAYNP-SIKYCVHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65NO31 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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